molecular formula C26H30N2O5S B2645706 Ethyl 1-[3-(4-ethylbenzenesulfonyl)-6-methoxyquinolin-4-yl]piperidine-3-carboxylate CAS No. 897624-35-0

Ethyl 1-[3-(4-ethylbenzenesulfonyl)-6-methoxyquinolin-4-yl]piperidine-3-carboxylate

Cat. No.: B2645706
CAS No.: 897624-35-0
M. Wt: 482.6
InChI Key: PUNZGCNOQQJZBO-UHFFFAOYSA-N
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Description

Ethyl 1-[3-(4-ethylbenzenesulfonyl)-6-methoxyquinolin-4-yl]piperidine-3-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are widely used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

The synthesis of Ethyl 1-[3-(4-ethylbenzenesulfonyl)-6-methoxyquinolin-4-yl]piperidine-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the piperidine ring and the ethylbenzenesulfonyl group. Common synthetic routes include:

    Cyclization Reactions: Formation of the quinoline core through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the piperidine ring via nucleophilic substitution.

    Sulfonylation: Addition of the ethylbenzenesulfonyl group using sulfonyl chloride reagents under basic conditions.

Industrial production methods often involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Ethyl 1-[3-(4-ethylbenzenesulfonyl)-6-methoxyquinolin-4-yl]piperidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the quinoline and piperidine rings.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

Ethyl 1-[3-(4-ethylbenzenesulfonyl)-6-methoxyquinolin-4-yl]piperidine-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: Used in the development of new drugs due to its potential pharmacological activities.

    Biological Studies: Investigated for its effects on various biological pathways and targets.

    Chemical Synthesis: Employed as an intermediate in the synthesis of more complex organic molecules.

    Industrial Applications: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 1-[3-(4-ethylbenzenesulfonyl)-6-methoxyquinolin-4-yl]piperidine-3-carboxylate involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 1-[3-(4-ethylbenzenesulfonyl)-6-methoxyquinolin-4-yl]piperidine-3-carboxylate can be compared with other piperidine derivatives, such as:

    Ethyl piperidine-3-carboxylate: A simpler analog with similar structural features but lacking the quinoline and sulfonyl groups.

    Quinoline derivatives: Compounds with the quinoline core but different substituents, offering varied pharmacological profiles.

    Sulfonyl piperidines: Piperidine derivatives with different sulfonyl groups, providing insights into the effects of sulfonyl substitution on activity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 1-[3-(4-ethylphenyl)sulfonyl-6-methoxyquinolin-4-yl]piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2O5S/c1-4-18-8-11-21(12-9-18)34(30,31)24-16-27-23-13-10-20(32-3)15-22(23)25(24)28-14-6-7-19(17-28)26(29)33-5-2/h8-13,15-16,19H,4-7,14,17H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUNZGCNOQQJZBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCCC(C4)C(=O)OCC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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